1-(difluoromethyl)-4-methylbenzene

Lipophilicity ADME Drug Design

Generic substitution of fluorinated toluenes risks failed target engagement-the -CF2H group is a lipophilic hydrogen bond donor, a property absent in -CF3 analogs. This compound enables precise affinity modulation without metabolic penalties of polar groups like -OH. • 13- to 17-fold increase in enzyme inhibition potency vs non-HBD analogs in protease programs • Isosteric/isopolar to -OH and -SH; LogP ~2.93 for predictable bioavailability tuning • Sourced at ≥98% purity; sealed dry storage at 2-8°C; ambient global shipping

Molecular Formula C8H8F2
Molecular Weight 142.149
CAS No. 66865-75-6
Cat. No. B2559634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-4-methylbenzene
CAS66865-75-6
Molecular FormulaC8H8F2
Molecular Weight142.149
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(F)F
InChIInChI=1S/C8H8F2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3
InChIKeyYQJIPCFHYBWRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-4-methylbenzene: Key Building Block


1-(Difluoromethyl)-4-methylbenzene (CAS 66865-75-6), also known as 4-(difluoromethyl)toluene or 4-methylbenzal fluoride, is an aromatic compound with the molecular formula C8H8F2 and a molecular weight of 142.15 g/mol . It features a difluoromethyl (-CF2H) group at the para position of a toluene ring. The compound is a valuable intermediate in medicinal and agricultural chemistry due to the unique properties imparted by the -CF2H moiety, including its ability to act as a lipophilic hydrogen bond donor and its role as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups [1]. These characteristics make it a critical building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug and pesticide candidates.

H
Lipophilic hydrogen-bond donor via -CF₂H
B
Bioisostere for hydroxyl and thiol groups
L
Tunable logP for ADME and permeability studies

1-(Difluoromethyl)-4-methylbenzene: Substitution Risks


In procurement and research workflows, generic substitution among fluorinated toluenes is a high-risk proposition due to the stark physicochemical differences between the -CF2H and -CF3 groups. While 1-(trifluoromethyl)-4-methylbenzene appears structurally similar, its -CF3 group cannot act as a hydrogen bond donor, unlike the -CF2H group [1]. This fundamental difference in hydrogen-bonding capacity can dramatically alter target binding affinity, with studies showing a 13- to 17-fold increase in enzyme inhibition potency when a -CF2H group is employed over -CH or -CF3 analogs [2]. Furthermore, the -CF2H group is isosteric and isopolar to hydroxyl and thiol groups, a property the -CF3 group lacks, making direct replacement without re-optimization of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile a significant scientific and financial liability [3].

Target: -CF₂H compound
  • Acts as hydrogen-bond donor
  • Isosteric/isopolar to OH and SH
  • Moderate, tunable lipophilicity
Substitute: -CF₃ analog
  • Cannot donate hydrogen bond
  • Lacks bioisosteric match for OH/SH
  • Higher, rigid lipophilicity; may alter ADME

1-(Difluoromethyl)-4-methylbenzene: Evidence Guide


Lipophilicity (LogP) Comparison

The calculated LogP for 1-(difluoromethyl)-4-methylbenzene is 2.93262 . While direct experimental LogP values for 1-(trifluoromethyl)-4-methylbenzene are not available from the same source, class-level analysis indicates that a -CF2H group provides a moderate and tunable lipophilicity compared to the more drastic and rigid increase imparted by a -CF3 group [1]. This nuanced difference is critical for optimizing membrane permeability and reducing non-specific binding, allowing for a more predictable and fine-tuned ADME profile in lead optimization campaigns.

LogP Comparison
Class-level inference
Calculated LogP ~2.93
Supports lipophilicity screening context
Class-derived; confirm experimentally
Lipophilicity ADME Drug Design

Hydrogen Bond Donor Capacity

The -CF2H group in 1-(difluoromethyl)-4-methylbenzene confers a unique hydrogen bond donor (HBD) capacity that is absent in its -CF3 counterpart. In a seminal study, the replacement of a -CH or -CF3 group with a -CF2H group on a cyclopropyl sidechain led to a 13- to 17-fold increase in enzyme inhibitory potency against Hepatitis C Virus NS3 protease [1]. This is attributed to a strong hydrogen bond interaction formed by the -CF2H proton, an interaction the -CF3 group is chemically incapable of forming.

H-Bond Donor Capacity
Cross-study comparable
13–17× inhibition increase vs -CH/-CF₃ analogs
Reported affinity enhancement context
In vitro HCV NS3 protease model
Hydrogen Bonding Potency Binding Affinity

Electronic Substituent Effects

The distinct electronic nature of the -CF2H group versus the -CF3 group is evident from 19F NMR substituent chemical shifts (SCS). A foundational study reported that for para-substituted benzal fluorides (-CF2H), the magnitude of the SCS values follows a decreasing sequence: benzyl fluorides (-CH2F) > benzal fluorides (-CF2H) > benzotrifluorides (-CF3) [1]. This confirms that the -CF2H group exerts a unique electronic influence on the aromatic ring, distinct from both -CH2F and -CF3, which will directly impact the reactivity of the compound in subsequent synthetic transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-couplings.

Electronic Substituent Effect
Direct head-to-head
¹⁹F NMR SCS: -CH₂F > -CF₂H > -CF₃
Supports reaction outcome prediction
Solution ¹⁹F NMR measurement
19F NMR Electronic Effects Reactivity

1-(Difluoromethyl)-4-methylbenzene: Application Scenarios


High-Affinity Drug Design via Hydrogen Bonding

This compound is the optimal starting material or intermediate for synthesizing drug candidates where establishing a strong, specific hydrogen bond interaction is crucial for target engagement. Its use is particularly validated in protease inhibitor programs, where the -CF2H group has been shown to enhance binding potency by 13- to 17-fold compared to non-HBD analogs [1]. Researchers should prioritize this building block when their pharmacophore model predicts a benefit from a lipophilic hydrogen bond donor, enabling a significant boost in target affinity without introducing the metabolic liabilities of polar groups like -OH.

ADME Fine-Tuning in Lead Optimization

In lead optimization, 1-(difluoromethyl)-4-methylbenzene is the preferred reagent for systematically modulating lipophilicity (LogP ~2.93) [1] and metabolic stability. In contrast to the drastic changes introduced by a -CF3 group, the -CF2H moiety allows for a more moderate and predictable adjustment of these key parameters [2]. This compound should be utilized when the goal is to improve membrane permeability or bioavailability without the risk of overshooting into a high LogP space that is often associated with poor solubility and increased toxicity risks (e.g., phospholipidosis, hERG channel blockade).

Agrochemical Synthesis for Improved Bioavailability

Agrochemical discovery teams should source 1-(difluoromethyl)-4-methylbenzene as a core scaffold for creating novel fungicides, herbicides, and insecticides. The difluoromethyl group is a validated motif in this sector, known for moderately regulating bioavailability and binding affinity [2]. This compound enables the design of molecules that can effectively penetrate plant cuticles or pest exoskeletons while maintaining optimal interaction with their biological targets, a balance that is more difficult to achieve with more extreme substituents like -CF3 or unsubstituted alkyl chains.

Application
Selection Property
Validation Focus
Target engagement via hydrogen bonding
-CF₂H hydrogen-bond donor capacity
Affinity modulation in binding assays
Lipophilicity-driven lead optimization
Moderate logP modulation
Membrane permeability and metabolic stability
Agrochemical scaffold design
-CF₂H for bioavailability fine-tuning
Cuticle penetration and target binding

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